(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(4-3-15-2-1-13-22-15)20-11-9-18(10-12-20)7-8-19-6-5-17-14-19/h1-6,13-14H,7-12H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAGYULTIQRVDA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines imidazole and piperazine moieties, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.41 g/mol. The structure includes an imidazole ring, a piperazine group, and a thiophene moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various imidazole-based compounds against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated varying degrees of effectiveness, suggesting that the structural components significantly influence their antimicrobial potency .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Piperazine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar piperazine structures have shown promising results in inhibiting tumor growth in various cancer cell lines . Specific studies have focused on the synthesis and biological evaluation of piperazine-containing compounds for their anticancer properties.
The proposed mechanism of action for such compounds often involves interaction with cellular targets such as enzymes or receptors involved in cell signaling pathways. For example, imidazole derivatives have been implicated in the inhibition of certain kinases that play critical roles in cancer progression .
Study 1: Antibacterial Activity Assessment
In a comparative study, various imidazole derivatives were tested against common bacterial strains. The results indicated that compounds with piperazine linkages exhibited enhanced antibacterial effects compared to those without. Specifically, the compound demonstrated effective inhibition against E. coli at concentrations as low as 0.5 mM, showing its potential as an antimicrobial agent .
Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of related piperazine derivatives on human cancer cell lines. The results showed that compounds structurally similar to this compound displayed IC50 values in the micromolar range, indicating significant anticancer activity .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to (E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. For instance, derivatives containing thiophene and imidazole structures have shown promising results against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and A549 (human lung cancer) cells. Molecular docking studies revealed interactions with dihydrofolate reductase, a key enzyme in cancer cell proliferation .
Antimicrobial Properties
Compounds with imidazole and piperazine functionalities are recognized for their antimicrobial activities. Research indicates that derivatives of such compounds exhibit significant antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents . For example, imidazole-containing compounds have been compared with established antibiotics, demonstrating comparable or superior efficacy against certain pathogens.
Pharmacological Mechanisms
The pharmacological mechanisms of this compound likely involve:
- Receptor Binding : The compound may bind to specific receptors in the body, modulating physiological responses.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects.
Synthesis and Development
The synthesis of this compound involves multiple steps, typically starting with the formation of key intermediates followed by coupling reactions under controlled conditions. Optimizing these synthetic routes is essential for enhancing yield and minimizing environmental impact through green chemistry practices.
Case Study 1: Anticancer Activity
In a study published in Drug Design, Development and Therapy, several derivatives of thiophene-containing compounds were synthesized and evaluated for their anticancer activity against HepG2 and A549 cell lines. The results indicated that specific modifications to the imidazole ring significantly enhanced anticancer potency, suggesting a structure–activity relationship that could guide future drug design efforts .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperazine-based compounds. The study demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The findings highlight the potential of these compounds as lead molecules for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
